[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
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Overview
Description
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate is a derivative of the C-1027 chromophore, which is a potent antitumor antibiotic. The C-1027 chromophore is known for its unique nine-membered enediyne core, which is responsible for its significant biological activity. This compound is derived from the bacterium Streptomyces globisporus and has shown remarkable cytotoxicity against various cancer cells .
Preparation Methods
The preparation of [(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate involves several synthetic routes and reaction conditions. The biosynthesis of the C-1027 chromophore includes the hydroxylation of a carrier protein-tethered substrate by a two-component monooxygenase system, specifically SgcE6 and SgcC . The final step in the biosynthesis involves the hydroxylation of (S)-3-chloro-β-tyrosyl-S-SgcC2 to produce the chromophore . Industrial production methods typically involve fermentation processes using Streptomyces globisporus cultures, followed by extraction and purification of the chromophore.
Chemical Reactions Analysis
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The chromophore can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the enediyne core, affecting its biological activity.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the chromophore.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of enediyne cores and their derivatives.
Medicine: It shows promise as an anticancer agent due to its potent cytotoxicity against cancer cells.
Industry: The compound is explored for its potential use in developing new antibiotics and anticancer drugs.
Mechanism of Action
The mechanism of action of [(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate involves the induction of DNA double-strand breaks. The chromophore binds to DNA and undergoes a cycloaromatization reaction to produce a toxic 1,4-benzenoid diradical species . This diradical species causes single- and double-strand breaks in the DNA, leading to cell death. The compound can induce oxygen-independent interstrand DNA crosslinks, making it effective against hypoxic tumor cells .
Comparison with Similar Compounds
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate is compared with other similar compounds, such as:
7″-desmethyl-C-1027: This analogue has a similar structure but lacks a methyl group, resulting in reduced biological activity.
20′-deschloro-C-1027: This compound lacks a chlorine atom and shows different reactivity and biological effects.
C-1027 chromophore: The parent compound, which has a hydroxyl group, exhibits higher cytotoxicity and a broader range of biological activities.
The uniqueness of this compound lies in its ability to induce DNA damage through an oxygen-independent mechanism, making it a valuable compound for targeting hypoxic tumor cells .
Properties
Molecular Formula |
C43H42ClN3O12 |
---|---|
Molecular Weight |
828.3 g/mol |
IUPAC Name |
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C43H42ClN3O12/c1-22-39(51)46-35-27(18-26(53-6)19-31(35)55-22)40(52)57-32-21-54-34(48)20-29(45)24-13-15-30(28(44)17-24)56-33-11-7-9-23(32)12-14-25-10-8-16-43(25,33)59-41-37(50)36(49)38(47(4)5)42(2,3)58-41/h8-10,13,15-19,29,32-33,36-38,41,49-50H,1,20-21,45H2,2-6H3,(H,46,51)/b23-9+/t29-,32-,33+,36?,37?,38?,41?,43+/m0/s1 |
InChI Key |
WNILXTVROMRWPH-YJESNTBUSA-N |
Isomeric SMILES |
CC1(C(C(C(C(O1)O[C@]23C=CC=C2C#C/C/4=C\C#C[C@H]3OC5=C(C=C(C=C5)[C@H](CC(=O)OC[C@@H]4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)Cl)O)O)N(C)C)C |
Canonical SMILES |
CC1(C(C(C(C(O1)OC23C=CC=C2C#CC4=CC#CC3OC5=C(C=C(C=C5)C(CC(=O)OCC4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)Cl)O)O)N(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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